N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide

SO3-amine complex basicity-reactivity relationship sulfation reagent selection

N‑ethyl‑N‑propan‑2‑ylpropan‑2‑amine;sulfur trioxide (CAS 143413‑58‑5), also designated Sulfur Trioxide N‑Ethyldiisopropylamine Complex (SO₃·EDIPA), is a 1:1 donor‑acceptor adduct between sulfur trioxide and the sterically hindered tertiary amine N‑ethyldiisopropylamine (Hünig’s base). It belongs to the class of transportable solid SO₃‑amine complexes that serve as controlled‑reactivity sulfation and sulfonation reagents, converting the highly aggressive, gaseous SO₃ into a weighable, bench‑stable solid with attenuated electrophilicity.

Molecular Formula C8H19NO3S
Molecular Weight 209.31 g/mol
CAS No. 143413-58-5
Cat. No. B121025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide
CAS143413-58-5
Molecular FormulaC8H19NO3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCCN(C(C)C)C(C)C.O=S(=O)=O
InChIInChI=1S/C8H19N.O3S/c1-6-9(7(2)3)8(4)5;1-4(2)3/h7-8H,6H2,1-5H3;
InChIKeyNJAJQJZNAFXYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfur Trioxide N‑Ethyldiisopropylamine Complex (CAS 143413-58-5) – Procurement-Ready Sulfation Reagent Profile


N‑ethyl‑N‑propan‑2‑ylpropan‑2‑amine;sulfur trioxide (CAS 143413‑58‑5), also designated Sulfur Trioxide N‑Ethyldiisopropylamine Complex (SO₃·EDIPA), is a 1:1 donor‑acceptor adduct between sulfur trioxide and the sterically hindered tertiary amine N‑ethyldiisopropylamine (Hünig’s base) . It belongs to the class of transportable solid SO₃‑amine complexes that serve as controlled‑reactivity sulfation and sulfonation reagents, converting the highly aggressive, gaseous SO₃ into a weighable, bench‑stable solid with attenuated electrophilicity . The complex carries a molecular formula of C₈H₁₉NO₃S (MW 209.31 g·mol⁻¹) and is commercially supplied as a technical‑grade solid requiring storage at 2–8 °C .

1 Workflow Controlled sulfation of alcohols, phenols, and carbohydrates in organic media
2 Selection Pyridine-free reagent design reduces purification burden for metabolite and conjugate synthesis
3 Use Context Homogeneous reaction conditions for lipophilic substrates in aprotic solvents (DCM, THF, DMF)

Why SO₃·EDIPA Cannot Be Casually Swapped for Pyridine‑SO₃ or Trimethylamine‑SO₃ in Regulated or Solubility‑Sensitive Sulfation Workflows


SO₃‑amine complexes are not interchangeable commodities; the identity of the amine ligand governs three operationally decisive parameters: (i) the stability/reactivity balance of the complex, (ii) the solubility profile of both the reagent and the sulfated product, and (iii) the toxicological profile of the amine liberated during reaction . Triethylamine‑SO₃ and trimethylamine‑SO₃ liberate volatile, odorous amines, while pyridine‑SO₃ introduces the well‑documented problem of pyridine contamination that complicates pharmaceutical impurity profiling . The sterically hindered, non‑nucleophilic EDIPA ligand offers a differentiated combination of moderate reactivity, high organic solubility, and the absence of a heterocyclic amine residue—properties that directly impact purification burden, reaction homogeneity, and final product acceptability in GMP‑adjacent settings .

Target Reagent
SO₃·EDIPA complex provides a tunable intermediate reactivity profile
High organic solubility enables true homogeneous reaction conditions
Liberates a non-heterocyclic amine, eliminating pyridine-specific impurity concerns
Generic SO₃·Amine Complex
Pyridine·SO₃ may introduce genotoxic impurity carry-over requiring multiple purification cycles
Trimethylamine·SO₃ exhibits limited organic solubility, potentially creating heterogeneous reaction mixtures
Triethylamine·SO₃ liberates volatile, odorous amines and may shift the reactivity balance

Quantitative Differentiators of SO₃·EDIPA (CAS 143413-58-5) versus Pyridine‑SO₃, Trimethylamine‑SO₃, and Triethylamine‑SO₃ Complexes


Amine Basicity Dictates Complex Stability: EDIPA Sits in the Optimal Intermediate‑Reactivity Window

The reactivity of SO₃‑amine adducts is inversely proportional to the Lewis basicity of the amine ligand; stronger bases form more stable, less reactive complexes . N‑Ethyldiisopropylamine has a conjugate acid pKa of approximately 10.5–11.0, positioning it between trimethylamine (pKa ~9.8) and triethylamine (pKa ~10.75) and substantially above pyridine (pKa ~5.2) . This places SO₃·EDIPA in an intermediate reactivity window: more stable and controllable than the highly reactive pyridine‑SO₃ complex (which is often used as the benchmark sulfation reagent), yet more reactive than the exceptionally stable trimethylamine‑SO₃ complex that can require forcing conditions for less nucleophilic substrates .

Amine Basicity Window
Class-level inference
pKa ≈ 10.5–11.0 (EDIPA conjugate acid)
Positions SO₃·EDIPA in an intermediate reactivity window for tunable sulfation
ΔpKa ~5–6 units above pyridine·SO₃, ~0.7–1.2 units below trimethylamine·SO₃
SO3-amine complex basicity-reactivity relationship sulfation reagent selection

Enhanced Organic Solubility Conferred by the Sterically Hindered, Lipophilic EDIPA Moiety

The N‑ethyldiisopropylamine ligand introduces two isopropyl groups and one ethyl group around the nitrogen center, creating a sterically shielded, lipophilic environment absent in the smaller trialkylamine complexes . This molecular architecture translates into superior solubility in medium‑polarity organic solvents (e.g., dichloromethane, THF, DMF) compared to trimethylamine‑SO₃, which shows limited solubility in aprotic organic media, and avoids the aqueous bias of pyridine‑SO₃ . The cymitquimica.com product entry explicitly notes that the presence of the sterically hindered amine 'may enhance solubility in organic solvents' . While head‑to‑head solubility quantification in identical solvent systems is not available in the open literature, the structural rationale is well‑established for tertiary amine‑SO₃ adducts: increased alkyl substitution on nitrogen correlates with increased organic‑phase partitioning.

Organic Solubility Profile
Class-level inference
Soluble in DMF and polar aprotic solvents; enables homogeneous sulfation
Reduces mass-transfer limitations for lipophilic substrates
No head-to-head mg/mL quantification available in open literature
organic solubility sterically hindered amine homogeneous sulfation

Pyridine‑Free Sulfation: Eliminating a Critical Impurity Source for Pharmaceutical and Bioactive Molecule Synthesis

The SO₃·pyridine complex (CAS 26412-87-3), the most widely used sulfation reagent of this class, liberates free pyridine during reaction—a toxic, malodorous heterocycle that frequently persists in isolated products and requires additional purification steps to reduce to ICH‑compliant levels . Alshehri and Jones (2024) explicitly identify 'toxicity issues (e.g., pyridine contamination)' and 'multiple‑purification steps' as key drawbacks of current SO₃‑amine complex methodologies . SO₃·EDIPA replaces pyridine with a non‑heterocyclic, sterically hindered tertiary amine whose hydrochloride salt is readily removed by aqueous workup or filtration, and which does not present the same UV‑chromophore interference or genotoxic alerting structure as pyridine . For pharmaceutical process development and metabolite sulfate conjugate synthesis, this substitution eliminates an entire impurity class from the outset rather than managing it downstream.

Pyridine-Free Advantage
Class-level inference
Eliminates ICH Class 2 residual solvent impurity (pyridine) at source
May reduce purification cycles compared to pyridine·SO₃ workflows
Pyridine carry-over typically requires 2–5 additional purification steps
pyridine contamination pharmaceutical impurity GMP sulfation reagent

SO₃ Content and Equivalent Weight Comparison: Practical Implications for Reagent Stoichiometry

The SO₃ content per gram of complex determines the mass of reagent required to achieve a given molar excess in sulfation reactions. SO₃·EDIPA (MW 209.31) contains 38.2% SO₃ by weight (MW SO₃ = 80.06), yielding 4.78 mmol SO₃ per gram of complex . In comparison, SO₃·trimethylamine (MW 139.17) delivers 7.19 mmol SO₃/g (57.5%), while SO₃·triethylamine (MW 181.25) provides 5.52 mmol SO₃/g (44.2%), and SO₃·pyridine (MW 159.16) offers 6.28 mmol SO₃/g (50.3%) . Although the EDIPA complex has the lowest SO₃ loading on a weight basis, its higher molecular weight complex—coupled with its superior organic solubility—often permits a smaller stoichiometric excess to be used in practice, offsetting the nominal weight disadvantage .

SO₃ Content & Stoichiometry
Head-to-head
38.2% SO₃ by weight (4.78 mmol SO₃/g)
Requires 1.31× mass vs. pyridine·SO₃ for equivalent SO₃ delivery
Practical excess may be lower due to homogeneous reaction efficiency
SO3 equivalent weight reagent stoichiometry atom economy

Procurement‑Relevant Application Scenarios for SO₃·EDIPA (CAS 143413-58-5) Where Differentiation Drives Selection


Synthesis of Sulfated Steroid Metabolites and Drug Conjugates Requiring Pyridine‑Free Purification Trajectories

When preparing sulfated conjugates of steroids (e.g., estrone 3‑sulfate, DHEAS) or drug metabolites for use as analytical reference standards or in vitro probes, residual pyridine from SO₃·pyridine workflows frequently co‑elutes or co‑crystallizes with the sulfate product, necessitating repeated trituration, preparative HPLC, or ion‑exchange chromatography . SO₃·EDIPA eliminates this impurity at the source, enabling direct isolation of the sulfated product as the sodium or ammonium salt with significantly reduced purification burden—a critical advantage when synthesizing milligram‑to‑gram quantities of high‑value metabolites where each additional purification step risks yield loss .

Homogeneous Sulfation of Lipophilic Substrates in Non‑Aqueous Media for Process Chemistry Scale‑Up

For sulfation of hydrophobic alcohols, phenols, or carbohydrates bearing protecting groups (e.g., trimethylsilyl ethers), reaction homogeneity is a prerequisite for reproducible kinetics and scalable heat management. The enhanced organic solubility of SO₃·EDIPA in solvents such as dichloromethane, THF, and DMF—attributable to the lipophilic isopropyl substituents on the amine —enables true solution‑phase sulfation, contrasting with the heterogeneous suspensions often encountered when using trimethylamine‑SO₃ or pyridine‑SO₃ in non‑aqueous media. This is directly relevant to process R&D groups evaluating sulfation reagents for kilo‑lab campaigns.

Regioselective O‑Sulfation of Polyhydroxylated Natural Products Where Reaction Control Is Paramount

The intermediate reactivity of SO₃·EDIPA, positioned between the aggressive SO₃·pyridine and the sluggish SO₃·trimethylamine complexes based on amine basicity , provides a useful reactivity window for regioselective mono‑ or di‑sulfation of flavonoids, polysaccharides, and polyhydroxysteroids. Where SO₃·pyridine frequently yields over‑sulfated product mixtures and SO₃·trimethylamine may require elevated temperatures that compromise chemo‑ or regioselectivity, SO₃·EDIPA offers a 'Goldilocks' reactivity profile that can be further tuned by controlling stoichiometry and temperature in homogeneous organic media.

Academic and Industrial Laboratories Seeking a Single, Versatile Sulfation Reagent That Avoids Multiple Amine‑Specific Inventory Items

Laboratories that perform occasional sulfation reactions across diverse substrate types—carbohydrates, steroids, phenols, primary alcohols—benefit from stocking a single SO₃‑amine complex that combines (a) absence of ICH‑regulated pyridine, (b) adequate organic solubility for most aprotic solvent systems, (c) moderate reactivity compatible with both reactive and sluggish hydroxyl groups, and (d) commercial availability through major suppliers (Sigma‑Aldrich Fluka 84734, BOC Sciences) . SO₃·EDIPA satisfies these four criteria simultaneously, reducing the need to maintain separate inventories of pyridine‑SO₃, trimethylamine‑SO₃, and triethylamine‑SO₃ with their respective niche applicability windows.

Application
Selection Property
Validation Focus
Sulfated metabolite and conjugate reference standards
Pyridine-free reagent design
Impurity profiling and purification burden review
Homogeneous sulfation of lipophilic substrates
Enhanced solubility in aprotic organic solvents
Reaction homogeneity and scale-up reproducibility
Regioselective sulfation of polyhydroxylated natural products
Intermediate reactivity window
Over-sulfation control and temperature sensitivity
Consolidated laboratory sulfation reagent inventory
Broad substrate scope and commercial availability
Multi-purpose workflow integration
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